molecular formula C14H11Cl3N2O B11170494 2-(methylamino)-N-(2,4,5-trichlorophenyl)benzamide

2-(methylamino)-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B11170494
M. Wt: 329.6 g/mol
InChI Key: AFMKABRPTJPHSQ-UHFFFAOYSA-N
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Description

2-(methylamino)-N-(2,4,5-trichlorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a methylamino group and a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2,4,5-trichloroaniline with methylamine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Step 1: 2,4,5-trichloroaniline is reacted with benzoyl chloride in the presence of a base such as pyridine to form N-(2,4,5-trichlorophenyl)benzamide.

    Step 2: The resulting N-(2,4,5-trichlorophenyl)benzamide is then treated with methylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

2-(methylamino)-N-(2,4,5-trichlorophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylamino)-N-(2,4,5-trichlorophenyl)benzamide is unique due to its specific substitution pattern and the presence of both a methylamino group and a trichlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H11Cl3N2O

Molecular Weight

329.6 g/mol

IUPAC Name

2-(methylamino)-N-(2,4,5-trichlorophenyl)benzamide

InChI

InChI=1S/C14H11Cl3N2O/c1-18-12-5-3-2-4-8(12)14(20)19-13-7-10(16)9(15)6-11(13)17/h2-7,18H,1H3,(H,19,20)

InChI Key

AFMKABRPTJPHSQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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